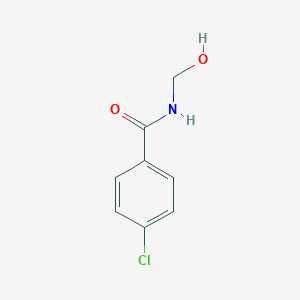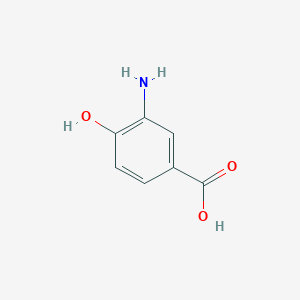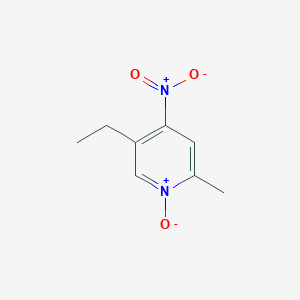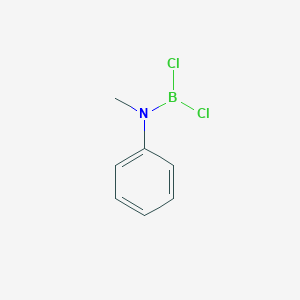
4-Chloro-N-(hydroxymethyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides, including 4-Chloro-N-(hydroxymethyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(hydroxymethyl)benzamide consists of a benzene ring substituted with a chlorine atom and a hydroxymethylbenzamide group .Physical And Chemical Properties Analysis
4-Chloro-N-(hydroxymethyl)benzamide has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 41.7±0.3 cm3, and its polarizability is 16.5±0.5 10-24 cm3 . The compound has three hydrogen bond acceptors and two hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Aminomethylating Reagent
“4-Chloro-N-(hydroxymethyl)benzamide” can be used as an aminomethylating reagent . This means it can be used to introduce an aminomethyl group into other compounds, which can be useful in a variety of chemical reactions.
Preparation of α-Amino Phosphonic Acids
This compound has been employed for preparing α-amino phosphonic acids . These acids are analogs of amino acids and have applications in medicinal chemistry and agriculture.
Preparation of Benzamidomethyl Protected Prodrugs
“4-Chloro-N-(hydroxymethyl)benzamide” can be used in the preparation of benzamidomethyl protected prodrugs . These prodrugs are fairly stable in physiological medium, which makes them useful in drug delivery systems.
Kinetic Dependence Study
The compound has been used in studies investigating the kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon the addition of electron-withdrawing groups . This research can help understand the behavior of these compounds in different conditions.
Antineoplastic Activity
Some N-hydroxymethyl compounds have pronounced antineoplastic activity . While “4-Chloro-N-(hydroxymethyl)benzamide” itself may not have this activity, it could potentially be modified to create compounds that do.
Crystal Structure Analysis
The compound has been used in studies investigating the geometry of N-hydroxymethyl compounds . Understanding the crystal structures of these compounds can be important in fields like materials science and solid-state chemistry.
Eigenschaften
IUPAC Name |
4-chloro-N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWUONKPOXLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160711 | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(hydroxymethyl)benzamide | |
CAS RN |
13855-74-8 | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Chloro-N-(hydroxymethyl)benzamide affect its reactivity compared to similar compounds?
A1: The addition of electron-withdrawing groups, like chlorine, to the benzene ring of N-(hydroxymethyl)benzamide significantly influences its reactivity. Studies focusing on the kinetics of the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives revealed that the presence of a chlorine atom at the para position (as in 4-chloro-N-(hydroxymethyl)benzamide) leads to a decrease in the rate constant for the breakdown reaction compared to the unsubstituted N-(hydroxymethyl)benzamide []. This suggests that the electron-withdrawing nature of the chlorine atom stabilizes the molecule, making it less susceptible to breakdown. Furthermore, increasing the number of chlorine atoms, as seen in 2,4-dichloro-N-(hydroxymethyl)benzamide, further reduces the rate constant, highlighting a structure-activity relationship [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)








